N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide
Description
The compound N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide is a structurally complex molecule featuring a pyrrolidine core substituted with a 2-methoxyethyl group and a but-2-ynamide side chain. However, detailed pharmacological data, synthesis protocols, or clinical studies are absent from the available sources, necessitating caution in extrapolating its properties.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-4-12(15)13-9-11-5-6-14(10-11)7-8-16-2/h11H,5-10H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHQDHBBRVQXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCN(C1)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1-(2-methoxyethyl)pyrrolidin-3-yl methanol.
Introduction of the But-2-ynamide Moiety: The but-2-ynamide group can be introduced through a coupling reaction with an appropriate alkyne derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Trk Kinase Inhibition
One of the primary applications of this compound is as an inhibitor of Trk kinases, which are involved in various signaling pathways related to cancer and neurodegenerative diseases. The inhibition of Trk kinases can lead to reduced tumor growth and improved outcomes in neurodegenerative conditions. A patent describes the synthesis and potential therapeutic uses of similar compounds in treating diseases associated with Trk kinase dysregulation .
Case Study 1: Trk Kinase Inhibition
In a study focusing on substituted pyrazolo[1,5-a]pyrimidine compounds, researchers identified N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide as a promising candidate for further development due to its inhibitory effects on Trk kinases. The study demonstrated significant tumor suppression in preclinical models, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various pyrrolidine derivatives revealed that compounds structurally related to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further investigation into the specific mechanisms of action and the optimization of these compounds for clinical use .
Data Tables
Mechanism of Action
The mechanism of action of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights Goxalapladib (CAS-412950-27-7) as a structurally analogous compound . Below is a systematic comparison based on molecular architecture, functional groups, and therapeutic indications:
Structural and Functional Comparison
| Feature | N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide | Goxalapladib |
|---|---|---|
| Core heterocycle | Pyrrolidine (5-membered ring) | Piperidine (6-membered ring) |
| Methoxyethyl group | Attached to pyrrolidine N-atom | Attached to piperidine N-atom |
| Amide linkage | But-2-ynamide (terminal alkyne) | Acetamide with naphthyridine and biphenyl |
| Aromatic substituents | None evident | Biphenyl and naphthyridine moieties |
| Fluorinated groups | Absent | Trifluoromethyl and difluorophenyl groups |
| Molecular weight | Not provided | 718.80 g/mol |
| Therapeutic use | Undocumented | Atherosclerosis treatment (GlaxoSmithKline) |
Key Observations:
Electron-Deficient Motifs : Goxalapladib incorporates fluorinated aromatic systems (trifluoromethyl, difluorophenyl), which enhance metabolic stability and membrane permeability—features absent in the target compound .
Methoxyethyl Side Chain : Shared in both compounds, this group may improve solubility or modulate pharmacokinetics, though its role in Goxalapladib is better characterized .
Biological Activity
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features and biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
- Introduction of the Methoxyethyl Group : This is commonly done via nucleophilic substitution reactions.
- Formation of the Amide Bond : The final step involves coupling the pyrrolidine derivative with but-2-ynamide using standard amide coupling reagents such as carbodiimides.
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways. Notably, it has been observed to interact with histone lysine demethylases (KDMs), which play a crucial role in epigenetic regulation and gene expression .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens. For instance, methanol extracts from related compounds have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Anticancer Potential
In vitro studies suggest that this compound may exhibit antiproliferative effects against cancer cell lines. For example, related derivatives have shown promising results in inhibiting the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells . The exact IC50 values for these effects warrant further investigation to establish therapeutic applicability.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial properties of similar compounds found that they effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in addressing antibiotic resistance .
- Anticancer Research : In another study, derivatives were tested for their ability to suppress tumor growth in various cancer models, showing varying degrees of effectiveness based on structural modifications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| Antibacterial MIC (against E. coli) | 62.5 µg/mL |
| Antiproliferative IC50 (HeLa cells) | 226 µg/mL |
| Interaction with KDMs | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
